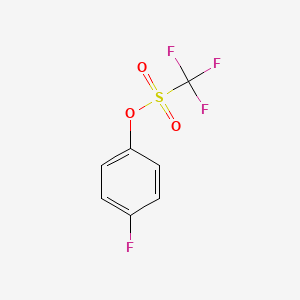

4-Fluorophenyl trifluoromethanesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

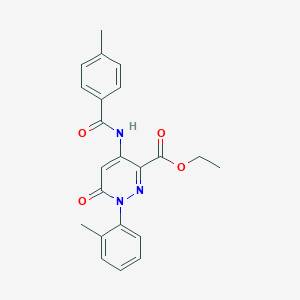

4-Fluorophenyl trifluoromethanesulfonate (4-FPTMS) is a fluorinated organic compound that has been widely used in various scientific research applications. It is a white solid that is soluble in water and organic solvents, and it is a useful reagent for synthesizing other organic compounds. 4-FPTMS has been used in a variety of fields, including organic synthesis, biochemical and physiological research, and drug development.

Wissenschaftliche Forschungsanwendungen

Fuel Cell Applications

Proton Exchange Membranes

4-Fluorophenyl derivatives are utilized in the synthesis of sulfonated poly(arylene ether sulfone) copolymers, which have shown potential in fuel cell applications due to their high proton conductivity. These polymers are characterized by excellent thermal stability and water uptake, making them suitable as polyelectrolyte membrane materials (Kim, Robertson, & Guiver, 2008).

Sulfonated Block Copolymers

The synthesis of sulfonated poly(arylene ether sulfone)s block copolymers, incorporating fluorenyl groups and 4-fluorophenyl derivatives, has been achieved. These materials exhibit high proton conductivity and mechanical properties, presenting them as promising candidates for fuel cell membrane applications (Bae, Miyatake, & Watanabe, 2009).

Chemical Synthesis

Grafting in Polymer Synthesis

4-Fluorophenyl trifluoromethanesulfonate derivatives are used for grafting sulfonated species onto polymers, particularly in fuel cell applications. This approach involves oxidative steps to activate the sulfide groups for further reactions (Li, Ding, Robertson, & Guiver, 2006).

Fluoroalkylation Reactions

The synthesis of fluoromethyl-2,4,6-trinitrophenylsulfonate, a monofluoromethylating reagent, involves the use of 4-fluorophenyl derivatives. This reagent is effective in introducing CH2F groups into various nucleophiles (Reichel, Sile, Kornath, & Karaghiosoff, 2021).

Fluorination of N-arylsulfonamides

A technique for the oxidative nucleophilic fluorination of N-arylsulfonamides has been developed, using 4-fluorophenyl derivatives as precursors. This method is adapted for radiofluorination, expanding the scope of synthesizing fluorinated compounds (Buckingham et al., 2015).

Safety and Hazards

While specific safety data for 4-Fluorophenyl trifluoromethanesulfonate is not available, related compounds are considered hazardous. For example, 4-Fluorophenyl sulfone is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate personal protective equipment and in a well-ventilated area .

Eigenschaften

IUPAC Name |

(4-fluorophenyl) trifluoromethanesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4O3S/c8-5-1-3-6(4-2-5)14-15(12,13)7(9,10)11/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEHSEZUGDOTYAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OS(=O)(=O)C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(dimethylaminomethylidene)-3-thiophen-2-yl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B3007627.png)

![N-(3-acetylphenyl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B3007628.png)

![2-(4-(N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)phenoxy)acetamide](/img/structure/B3007629.png)

![[4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B3007630.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B3007631.png)

![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3007633.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B3007635.png)